molecular formula C7H6F4N2O B6228686 [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine CAS No. 1806612-68-9

[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine

Cat. No.: B6228686
CAS No.: 1806612-68-9
M. Wt: 210.13 g/mol
InChI Key: PLCKDDFROKKLEQ-UHFFFAOYSA-N
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Description

[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine is a chemical compound with the molecular formula C7H6F4N2O It is characterized by the presence of both fluorine and trifluoromethoxy groups, which impart unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine typically involves the reaction of 2-fluoro-3-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include azides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine exerts its effects depends on the specific application. In medicinal chemistry, for example, the compound may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-3-(trifluoromethoxy)aniline
  • 2-fluoro-3-(trifluoromethoxy)phenol
  • 2-fluoro-3-(trifluoromethoxy)benzaldehyde

Uniqueness

What sets [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine apart from similar compounds is the presence of the hydrazine group, which imparts unique reactivity and potential for forming a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Properties

CAS No.

1806612-68-9

Molecular Formula

C7H6F4N2O

Molecular Weight

210.13 g/mol

IUPAC Name

[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C7H6F4N2O/c8-6-4(13-12)2-1-3-5(6)14-7(9,10)11/h1-3,13H,12H2

InChI Key

PLCKDDFROKKLEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)NN

Purity

95

Origin of Product

United States

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